1-Benzyl-3-chloroindole-2-carbaldehyde
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Overview
Description
1-Benzyl-3-chloroindole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a focal point in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-3-chloroindole-2-carbaldehyde typically involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of this compound, a benzyl group is introduced at the nitrogen atom of the indole ring, and a chloro group is added at the 3-position. The final step involves the formylation of the 2-position to introduce the aldehyde group .
Chemical Reactions Analysis
1-Benzyl-3-chloroindole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-3-chloroindole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloroindole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin synthesis . The benzyl and chloro substituents can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
1-Benzyl-3-chloroindole-2-carbaldehyde can be compared with other indole derivatives such as:
1-Benzylindole-2-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-Chloroindole-2-carbaldehyde: Lacks the benzyl group, which may influence its binding properties and stability.
1-Benzyl-3-methylindole-2-carbaldehyde: The methyl group at the 3-position can alter its chemical reactivity and biological interactions.
The presence of both the benzyl and chloro groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-benzyl-3-chloroindole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-13-8-4-5-9-14(13)18(15(16)11-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMLJJPZVMNLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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